molecular formula C19H23NO3S B12120110 N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12120110
M. Wt: 345.5 g/mol
InChI Key: QXSHPZGZMYKKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features a thiophene ring, a phenoxy group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenoxy or thiophene moieties .

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic effects .

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C19H23NO3S/c1-15-9-11-24-18(15)13-20(12-17-8-5-10-22-17)19(21)14-23-16-6-3-2-4-7-16/h2-4,6-7,9,11,17H,5,8,10,12-14H2,1H3

InChI Key

QXSHPZGZMYKKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.